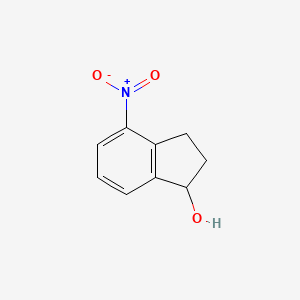
4-Nitro-2,3-dihydro-1H-inden-1-OL
Descripción general
Descripción
4-Nitro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the CAS Number: 56124-60-8 . It has a molecular weight of 179.18 and its IUPAC name is 4-nitro-1-indanol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2,3-dihydro-1H-inden-1-OL is represented by the linear formula C9H9NO3 . The InChI code for this compound is 1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 .Physical And Chemical Properties Analysis
4-Nitro-2,3-dihydro-1H-inden-1-OL is a white to yellow solid . It has a molecular weight of 179.18 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Retinoic Acid Receptor α Agonists
Indene derivatives, including “4-Nitro-2,3-dihydro-1H-inden-1-OL”, have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity . In particular, indene derivatives have shown great potential to induce the differentiation of NB4 cells . This establishes indene as a promising skeleton for the development of novel RARα agonists .
Anticancer Applications
Indene derivatives have been used in the development of anticancer drugs . The RARα is known to play a pivotal role in the control of cellular differentiation and apoptosis, making it an important drug target for cancer therapy and prevention . Indene derivatives have shown potent antiproliferative activity, indicating their potential in cancer treatment .
Antiviral Applications
Indole derivatives, which include “4-Nitro-2,3-dihydro-1H-inden-1-OL”, have shown antiviral activity . These compounds have been reported as antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives have also been reported to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Applications
Indole derivatives have demonstrated antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Applications
Indole derivatives have shown antimicrobial activity . They have been investigated for their potential in treating various microbial infections .
Safety and Hazards
Propiedades
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRRYRIKGREQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,3-dihydro-1H-inden-1-OL | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[1-(2-Phenylethylsulfonyl)azetidin-3-yl]methyl]triazole](/img/structure/B2652229.png)
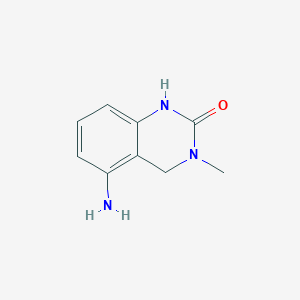
![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2652232.png)
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)
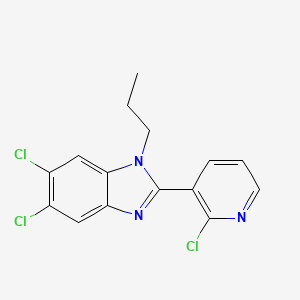

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2652239.png)
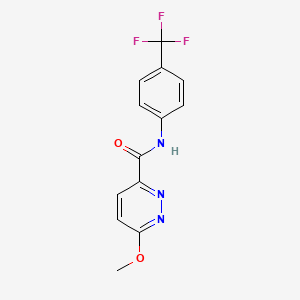

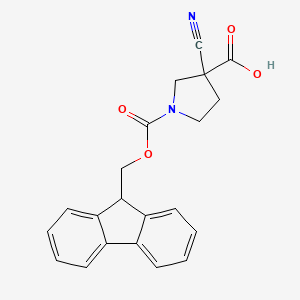
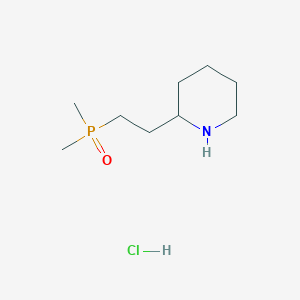
![1-((4-hydroxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2652247.png)